Sodium succinate (disodium succinate) is a disodium salt of succinic acid, a dicarboxylic acid. [] While sodium succinate can be found naturally in amber and some lignites, it is typically synthesized for research purposes. [, ] Sodium succinate plays a role in various scientific research areas due to its involvement in metabolic processes, its use as a buffer component, and its inclusion in certain materials for biocompatibility studies.
Disodium succinate is the disodium salt of succinic acid, classified as a dicarboxylic acid salt. Its chemical formula is with a molar mass of approximately 162.05 g/mol. It is commonly used in food and pharmaceutical industries due to its non-toxic nature and ability to enhance flavors. Disodium succinate occurs naturally in various plant and animal tissues, including fruits like apples and raspberries, as well as in alcoholic beverages such as cognac and whiskey .
Disodium succinate can be synthesized through several methods:
Disodium succinate consists of two sodium ions associated with the succinate ion (). The molecular structure features two carboxylate groups (-COO⁻) that confer its acidic properties. The structural formula can be represented as:
This arrangement allows for solubility in water and interaction with biological membranes, facilitating its role in metabolic processes .
Disodium succinate participates in various chemical reactions:
These reactions are crucial for its applications in synthetic organic chemistry and biochemistry .
Disodium succinate acts primarily as an intermediate in the tricarboxylic acid cycle (TCA cycle), which is essential for energy production in aerobic respiration. It facilitates the conversion of carbohydrates into energy by participating in various enzymatic reactions that lead to ATP synthesis. Its ability to cross biological membranes allows it to be metabolized effectively within cells .
These properties make disodium succinate an attractive compound for use in food additives and pharmaceuticals.
Disodium succinate has diverse applications across several fields:
The recognition of umami as the fifth basic taste—alongside sweet, sour, bitter, and salty—fundamentally transformed sensory science and food chemistry. Kikunae Ikeda’s 1908 isolation of glutamate from kelp established umami’s biochemical basis, but its acceptance as a distinct taste modality required decades of electrophysiological and psychophysical validation [1]. By the 1980s, research confirmed umami taste receptors on the human tongue, distinguishing them from other taste pathways [1]. This paradigm shift enabled the systematic study of umami compounds beyond glutamate, including nucleotides (e.g., IMP, GMP) and organic acids like disodium succinate (WSA).
Disodium succinate’s umami characteristics were initially quantified through sensory threshold studies. Li & Liu (2013) determined a taste threshold of 0.03% (w/v) in aqueous solutions, characterized by a distinct shellfish-like taste [1] [7]. Unlike monosodium glutamate (MSG), which elicits a diffuse umami sensation, WSA targets specific oral receptors at the mid-tongue and palatal regions, acting as a "bridging" flavor that harmonizes initial (e.g., I+G) and lingering umami sensations [7]. This spatial receptor specificity (Figure 1) underpins WSA’s role in creating layered flavor profiles in complex foods.
Table 1: Key Umami Compounds and Sensory Properties
Compound | Primary Natural Sources | Taste Threshold | Characteristic Flavor |
---|---|---|---|
Monosodium glutamate (MSG) | Kelp, Cheese | 0.03% | Savory, broth-like |
Disodium succinate (WSA) | Scallops, Shiitake mushrooms | 0.03% | Shellfish-like, oceanic |
Inosine 5′-monophosphate (IMP) | Bonito flakes, Meat | 0.001% | Mild, meaty |
Guanosine 5′-monophosphate (GMP) | Shiitake mushrooms | 0.00035% | Potent, long-lasting |
Disodium succinate was first identified as a key umami component in seafood, particularly in scallops, where it constitutes up to 0.4% of dry weight [1]. Velíšek et al. (1982) demonstrated that succinic acid and its salts contribute significantly to the flavor profile of crustaceans (shrimp, crab) and bivalves, with concentrations correlating with perceived seafood intensity [1]. Parallel research on fungi revealed WSA as a critical flavor enhancer in shiitake mushrooms (Lentinula edodes), where it synergizes with GMP to create a robust umami experience [1] [6]. Feng (2002) and Wang (2003) quantified WSA in shiitake at ~0.1% of dry mass, establishing it as the principal non-nucleotide umami agent in mushrooms [1].
The isolation of WSA from biological matrices involved acid-base extraction and crystallization techniques. Early industrial production (post-1998) neutralized succinic acid with sodium carbonate or hydroxide, followed by purification, concentration, and crystallization to yield either the hexahydrate (C₄H₄Na₂O₄·6H₂O) or anhydrous forms [7]. The anhydrous form exhibits ~1.5× greater umami intensity due to higher purity and solubility [7]. Stability studies confirmed WSA’s resilience in food processing: it retains >90% integrity after 2 hours at 125°C and shows minimal degradation under high-pressure canning (121°C, 1.2 kg/cm²), outperforming heat-labile nucleotides like IMP [1] [7].
Table 2: Natural Sources and Quantification of Disodium Succinate
Source | WSA Concentration | Extraction Method | Functional Role |
---|---|---|---|
Scallop adductor muscle | 0.3–0.4% (dry weight) | Aqueous extraction, neutralization | Primary umami contributor |
Shiitake mushroom | 0.08–0.1% (dry weight) | Ethanol extraction, ion-exchange chromatography | Synergy with GMP |
Fermented soy sauce | 0.02–0.05% (w/v) | Direct crystallization from mash | Acidity buffer, flavor enhancer |
Brewed vinegar | 0.01–0.03% (w/v) | Neutralization, filtration | Roundness and acidity modulation |
Umami synergy arises from allosteric interactions between taste receptors T1R1/T1R3, which detect glutamate and nucleotides. Disodium succinate amplifies this system through spatial and temporal mechanisms. Spatially, WSA activates receptors at the mid-tongue and palate, bridging the anterior (I+G-dominated) and posterior (MSG-dominated) taste zones [7]. Temporally, it prolongs umami sensation by slowing receptor dissociation kinetics [1].
Quantitative sensory analyses using the 2-alternative forced choice (2-AFC) method revealed that WSA-MSG mixtures at 1:5–1:10 ratios double perceived umami intensity versus MSG alone [1] [7]. Similarly, WSA-IMP blends (1:0.6) quadruple umami potency compared to IMP alone (Table 3). This synergy stems from:
Industrial applications leverage these synergies. In soy sauce, WSA (0.02–0.05%) reduces saltiness perception by 15–30% while amplifying umami [6] [7]. In instant noodles, blends of 15–25% WSA relative to MSG enhance "broth-like" notes without increasing sodium content [6].
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